

Application Notes and Protocols: Cyclopropanation in the Synthesis of GSK1360707

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Compound of Interest		
Compound Name:	GSK1360707	
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Introduction

GSK1360707 is a triple reuptake inhibitor that has been investigated for the treatment of major depressive disorder. A key step in the large-scale synthesis of this complex molecule is the formation of its characteristic cyclopropane ring. This document provides detailed information on the cyclopropanation reaction conditions, a comprehensive experimental protocol, and a workflow diagram to facilitate the replication and understanding of this critical synthetic transformation. The primary method described is a double alkylative cyclopropanation, a robust procedure suitable for large-scale production.

Reaction Conditions Summary

The successful cyclopropanation of the **GSK1360707** precursor is achieved through a double alkylative process. This method involves the formation of a lithium enolate from the N-Boc-protected aryl piperidinone precursor, which then undergoes cyclopropanation with chloroiodomethane. The following table summarizes the key reaction parameters derived from the developed large-scale synthesis.[1]



Parameter	Condition	Notes
Substrate	N-Boc-4-(3,4- dichlorophenyl)piperidin-3-one derivative	The precursor ketone is activated by enolate formation.
Base	Lithium tert-butoxide (t-BuOLi)	2.4 equivalents are used to ensure complete enolate formation.
Cyclopropanating Agent	Chloroiodomethane (ICH₂Cl)	3.0 equivalents are used. This reagent is more reactive than diiodomethane, often leading to higher yields and faster reactions.
Solvent	N-Methyl-2-pyrrolidone (NMP)	A polar aprotic solvent that is well-suited for this type of reaction.
Temperature	Room temperature	The reaction is conveniently run at ambient temperature.
Reaction Time	Not specified, monitor by TLC/LC-MS	Reaction progress should be monitored to determine the optimal reaction time.
Yield	74% (from the precursor to the cyclopropanated product)	This yield is reported for the large-scale synthesis.[1]

Experimental Protocol

This protocol is based on the reported large-scale synthesis of **GSK1360707** and general laboratory practices for similar transformations.

Materials:

- N-Boc-4-(3,4-dichlorophenyl)piperidin-3-one derivative (1.0 eq)
- Lithium tert-butoxide (t-BuOLi) (2.4 eq)



- Chloroiodomethane (ICH2CI) (3.0 eq)
- N-Methyl-2-pyrrolidone (NMP), anhydrous
- Methyl tert-butyl ether (MTBE)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Syringes and needles
- Standard glassware for workup and purification

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-Boc-4-(3,4-dichlorophenyl)piperidin-3-one derivative (1.0 eq).
 - Add anhydrous N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material.
 - Stir the solution at room temperature.
- Enolate Formation:
 - Carefully add lithium tert-butoxide (t-BuOLi) (2.4 eq) to the stirred solution in portions.
 - Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the lithium enolate.



Cyclopropanation:

- Slowly add chloroiodomethane (ICH₂Cl) (3.0 eq) to the reaction mixture via syringe.
 Caution: Chloroiodomethane is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
- Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup:

- Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and add methyl tert-butyl ether (MTBE) and water.
- Separate the organic layer. Extract the aqueous layer with MTBE (2-3 times).
- Combine the organic layers and wash with brine.
- Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

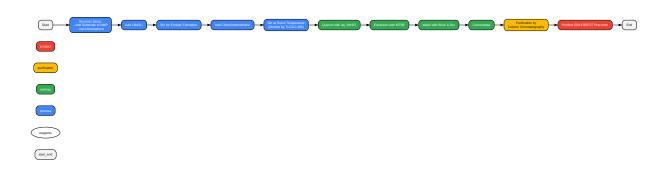
Purification:

 The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified cyclopropanated product.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the cyclopropanation of the **GSK1360707** precursor.





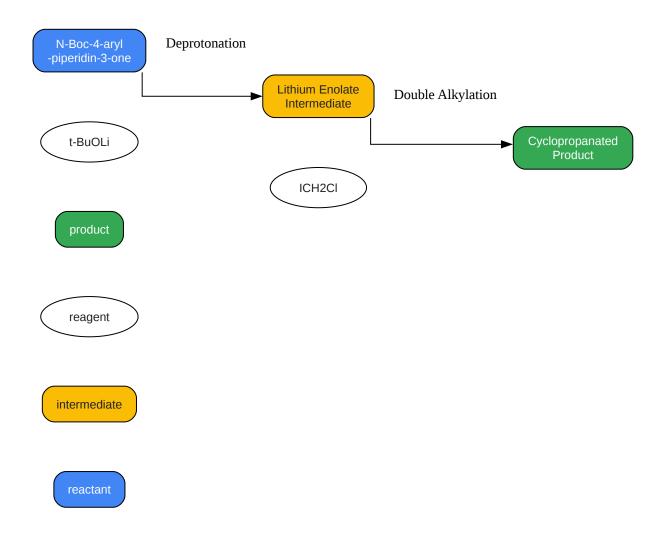
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Caption: Workflow for the double alkylative cyclopropanation of the GSK1360707 precursor.

Signaling Pathways and Logical Relationships



The following diagram illustrates the key transformations and relationships in the cyclopropanation step.



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Caption: Key chemical transformations in the **GSK1360707** cyclopropanation reaction.



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References

- 1. researchgate.net [researchgate.net]
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